molecular formula C9H7NOS B3045893 4-(Thiophen-2-yl)pyridin-2(1H)-one CAS No. 1159819-78-9

4-(Thiophen-2-yl)pyridin-2(1H)-one

Cat. No. B3045893
CAS RN: 1159819-78-9
M. Wt: 177.22 g/mol
InChI Key: WANKDEXLQUXYSY-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)pyridin-2(1H)-one is a compound that has been studied for its potential applications in various fields . It is known to be a part of the pyridine-thiophene hybrid compounds . Pyridine derivatives demonstrate a broad spectrum of biological activities including antiviral, anticancer, antioxidant, and antimicrobial . Thiophenes are found in many natural products and incorporated in various synthetic compounds, demonstrating such biological activities as antimicrobial, antifungal, and anticancer .


Synthesis Analysis

The synthesis of this compound and similar compounds has been achieved via a multi-component reaction (MCR) . New sugar hydrazones and their derived oxadiazolyl acyclic nucleoside analogs in addition to the derived thioglycosides incorporating pyridine, furan or thiophene have been synthesized . The acetylated derivatives of hydrazones and the derived deprotected thioglycosides of the prepared acetylated analogs have also been synthesized .

Scientific Research Applications

Synthesis and Reactions

  • 4-(Thiophen-2-yl)pyridin-2(1H)-one derivatives have been synthesized under solvent-free conditions, leading to the creation of various pyridine derivatives, including thieno[2,3-b]pyridine, pyrazolopyridine, pyridothienopyrimidine, and pyridothienooxazinone derivatives (Rateb, 2011).

Spectroscopic Characterization and Structure Analysis

  • The molecular structure of derivatives of this compound has been characterized using various spectroscopic methods and X-ray structure analysis, revealing detailed insights into the molecular composition and interactions (Al‐Refai et al., 2016).

Chemosensors for Metal Ions

  • Derivatives of this compound have been developed as chemosensors for transition metal ions, exhibiting significant selectivity and color change upon complexation with Cu2+ ions (Gosavi-Mirkute et al., 2017).

Electrochromic Materials

  • These derivatives have also been utilized in the synthesis of conducting polymers, showing potential for use in electrochromic devices due to their favorable switching abilities and electronic properties (Variş et al., 2006).

Antimicrobial Activity

  • Some synthesized Schiff bases of chitosan, incorporating thiophene derivatives, have demonstrated antimicrobial activity against various bacteria and fungi, highlighting their potential in biomedical applications (Hamed et al., 2020).

Anti-inflammatory and Antioxidant Properties

  • Novel pyrimidine-2-thiol derivatives containing the thiophene moiety have been synthesized, showing potent anti-inflammatory and antioxidant activities, which could have therapeutic implications (Shehab et al., 2018).

properties

IUPAC Name

4-thiophen-2-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-9-6-7(3-4-10-9)8-2-1-5-12-8/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANKDEXLQUXYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623939
Record name 4-(Thiophen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159819-78-9
Record name 4-(Thiophen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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